Cas no 89853-76-9 (4-pyridazinealanine)

4-Pyridazinealanine is a non-proteinogenic amino acid derivative featuring a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. This structural motif imparts unique electronic and steric properties, making it valuable in medicinal chemistry and peptide research. The compound serves as a versatile building block for designing enzyme inhibitors, receptor modulators, and bioactive peptides due to its ability to mimic natural amino acids while introducing distinct conformational constraints. Its heteroaromatic ring enhances binding interactions in target proteins, particularly in kinase and phosphatase inhibition studies. The compound’s synthetic accessibility and compatibility with standard peptide coupling protocols further contribute to its utility in drug discovery and biochemical probe development.
4-pyridazinealanine structure
4-pyridazinealanine structure
商品名:4-pyridazinealanine
CAS番号:89853-76-9
MF:C7H9N3O2
メガワット:167.16526
CID:1945092
PubChem ID:258953

4-pyridazinealanine 化学的及び物理的性質

名前と識別子

    • 4-pyridazinealanine
    • AG-K-89984
    • NSC88186
    • 2-oxo-3-pyridazin-4-yl-propionic acid ethyl ester
    • NCIOpen2_001184
    • CTK5G8091
    • 3-Pyridazinyl-(4)-brenztraubensaeure-ethylester
    • 2-amino-3-pyridazin-4-yl-propionic acid
    • ethyl 2-oxo-3-(pyridazin-4-yl)propanoate
    • AC1L5ZTG
    • 2-Amino-3-(pyridazin-4-yl)propanoic acid
    • SCHEMBL5323946
    • NCI60_041955
    • UNII-B4SH5HC4XN
    • NSC88416
    • CHEMBL1990458
    • B4SH5HC4XN
    • EN300-391761
    • DTXSID401315438
    • 3-(4-pyridazinyl)alanine
    • NSC-88416
    • 89853-76-9
    • 2-amino-3-pyridazin-4-ylpropanoic acid
    • インチ: InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12)
    • InChIKey: IOIQFYKCCUDSQT-UHFFFAOYSA-N
    • ほほえんだ: C1=CN=NC=C1CC(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 167.069
  • どういたいしつりょう: 167.069
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -3.5

じっけんとくせい

  • 密度みつど: 1.349
  • ふってん: 414.5°C at 760 mmHg
  • フラッシュポイント: 204.5°C
  • 屈折率: 1.587

4-pyridazinealanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-391761-0.5g
2-amino-3-(pyridazin-4-yl)propanoic acid
89853-76-9
0.5g
$2783.0 2023-05-26
Enamine
EN300-391761-10.0g
2-amino-3-(pyridazin-4-yl)propanoic acid
89853-76-9
10g
$12465.0 2023-05-26
Enamine
EN300-391761-0.05g
2-amino-3-(pyridazin-4-yl)propanoic acid
89853-76-9
0.05g
$2435.0 2023-05-26
Enamine
EN300-391761-2.5g
2-amino-3-(pyridazin-4-yl)propanoic acid
89853-76-9
2.5g
$5683.0 2023-05-26
Enamine
EN300-391761-5.0g
2-amino-3-(pyridazin-4-yl)propanoic acid
89853-76-9
5g
$8406.0 2023-05-26
Enamine
EN300-391761-1.0g
2-amino-3-(pyridazin-4-yl)propanoic acid
89853-76-9
1g
$2900.0 2023-05-26
Enamine
EN300-391761-0.1g
2-amino-3-(pyridazin-4-yl)propanoic acid
89853-76-9
0.1g
$2551.0 2023-05-26
Enamine
EN300-391761-0.25g
2-amino-3-(pyridazin-4-yl)propanoic acid
89853-76-9
0.25g
$2668.0 2023-05-26

4-pyridazinealanine 関連文献

4-pyridazinealanineに関する追加情報

Recent Advances in the Study of 4-Pyridazinealanine (CAS: 89853-76-9)

4-Pyridazinealanine (CAS: 89853-76-9) is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for novel drug candidates. This research brief aims to summarize the latest findings related to 4-pyridazinealanine and its implications for drug discovery and development.

The synthesis of 4-pyridazinealanine has been optimized in recent years, with several research groups reporting improved yields and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric hydrogenation for the enantioselective synthesis of 4-pyridazinealanine, achieving enantiomeric excesses greater than 99%. This advancement is particularly significant for pharmaceutical applications where chirality plays a crucial role in biological activity.

In terms of biological activity, recent in vitro studies have shown that 4-pyridazinealanine exhibits interesting interactions with various neurotransmitter receptors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 4-pyridazinealanine derivatives act as modulators of GABAA receptors, suggesting potential applications in neurological disorders. The compound's ability to cross the blood-brain barrier, as demonstrated in rodent models, further enhances its therapeutic potential for central nervous system targets.

Structural studies using X-ray crystallography and NMR spectroscopy have provided new insights into the conformational flexibility of 4-pyridazinealanine and its derivatives. A 2024 Nature Communications paper reported the crystal structure of 4-pyridazinealanine bound to its target enzyme, revealing key interactions that could be exploited for rational drug design. These findings are particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of 4-pyridazinealanine-based compounds.

The pharmaceutical industry has shown growing interest in 4-pyridazinealanine as a scaffold for drug development. Several patent applications filed in 2023-2024 describe novel 4-pyridazinealanine derivatives with improved pharmacokinetic properties and reduced toxicity profiles. These developments suggest that 4-pyridazinealanine-based compounds may soon enter clinical trials for various indications, including metabolic disorders and inflammatory conditions.

Despite these promising developments, challenges remain in the large-scale production and formulation of 4-pyridazinealanine-based therapeutics. Recent research has addressed these issues through the development of continuous flow synthesis methods and novel formulation strategies to improve stability and bioavailability. A 2024 study in Advanced Drug Delivery Reviews highlighted the potential of nanoparticle-based delivery systems for 4-pyridazinealanine derivatives, which could overcome current limitations in drug delivery.

In conclusion, the recent advancements in 4-pyridazinealanine research demonstrate its growing importance in medicinal chemistry and drug discovery. The compound's unique structural features, combined with its diverse biological activities, make it a promising candidate for the development of novel therapeutics. Future research directions likely include further optimization of synthetic routes, expansion of SAR studies, and preclinical evaluation of lead compounds for specific disease targets.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD